1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a chlorobenzenesulfonyl group and a cyclopropyl-pyrazole carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Cyclopropylation: The pyrazole ring can be further functionalized by introducing a cyclopropyl group using cyclopropyl bromide in the presence of a base.
Sulfonylation: The piperazine ring is sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling: The final step involves coupling the sulfonylated piperazine with the cyclopropyl-pyrazole carbonyl intermediate under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzene ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzenesulfonyl)-4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine
- 1-(4-Chlorobenzenesulfonyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine
- 1-(4-Chlorobenzenesulfonyl)-4-(3-ethyl-1H-pyrazole-5-carbonyl)piperazine
Uniqueness
1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C17H19ClN4O3S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H19ClN4O3S/c18-13-3-5-14(6-4-13)26(24,25)22-9-7-21(8-10-22)17(23)16-11-15(19-20-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2,(H,19,20) |
InChI Key |
IDBNUEWQVLZMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.